molecular formula C16H14N6 B8406392 5-(1-Benzyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

5-(1-Benzyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B8406392
M. Wt: 290.32 g/mol
InChI Key: KQHMPFYZUCOCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a useful research compound. Its molecular formula is C16H14N6 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

5-(1-benzylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C16H14N6/c17-16-19-15-8-4-7-14(22(15)20-16)13-9-18-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,20)

InChI Key

KQHMPFYZUCOCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC4=NC(=NN43)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vial was charged with 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (2.00 g, 9.39 mmol), 1-benzylpyrazole-4-boronic acid, pinacol ester (3.20 g, 11.3 mmol), potassium phosphate (4.00 g, 18.8 mmol) and tetrakis(triphenylphosphine)palladium (1.10 g, 0.94 mmol). Dimethylacetamide (24 ml) and water (8 ml) were added and the reaction mixture was heated under microwave irradiation to 150° C. for 10 min. The mixture was partitioned between ethyl acetate and water, and the aqueous phase extracted with ethyl acetate. The combined organic phases were washed several times with water, once with brine, dried over magnesium sulfate and concentrated in vacuo. Trituration in the minimum amount of dichloromethane and diethyl ether afforded an orange solid which required no further purification. Yield: 1.82 g, 67%; LCMS method: 2, RT: 2.37 min, MI: 291 [M+1].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pinacol ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

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